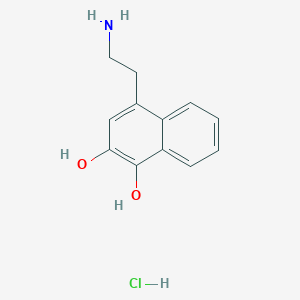
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is a chemical compound with significant importance in various scientific fields It is structurally related to dopamine, a well-known neurotransmitter, and shares some similar properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,2-diol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are in place to maintain consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The original diol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It can mimic or inhibit the action of dopamine in the brain.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for enzymes involved in neurotransmitter synthesis and degradation.
Cellular Signaling: It influences cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Dopamine: Shares a similar structure and function in neurotransmission.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
61148-93-4 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-(2-aminoethyl)naphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10;/h1-4,7,14-15H,5-6,13H2;1H |
InChI Key |
ZUCFVWAOEANHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















